Comparative BRPF1B Inhibitory Potency in ALPHAscreen Peptide Displacement Assay
OF-1 inhibits BRPF1B bromodomain with an IC50 of 270 nM in an ALPHAscreen peptide displacement assay. Under identical assay conditions, the BRPF1B-selective probe PFI-4 shows an IC50 of 172 nM, and the pan-BRPF inhibitor NI-57 shows an IC50 of 114 nM [1]. This demonstrates that OF-1 is approximately 1.6-fold less potent than PFI-4 and 2.4-fold less potent than NI-57 in this biochemical assay format.
| Evidence Dimension | BRPF1B bromodomain inhibition IC50 |
|---|---|
| Target Compound Data | 270 nM |
| Comparator Or Baseline | PFI-4: 172 nM; NI-57: 114 nM |
| Quantified Difference | OF-1 is 1.6-fold less potent than PFI-4 and 2.4-fold less potent than NI-57 |
| Conditions | ALPHAscreen peptide displacement assay using recombinant BRPF1B bromodomain |
Why This Matters
OF-1 offers moderate potency suitable for cellular studies where maximal inhibition of BRPF1 is not required, reducing the risk of off-target effects associated with highly potent compounds.
- [1] Igoe, N., et al. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation. ACS Chem. Biol. 2017, 12, 10, 2619–2630. DOI: 10.1021/acschembio.7b00481 View Source
